Diethyl 3,4-difluorobenzylphosphonate

Lipophilicity Drug Design Physicochemical Properties

Diethyl 3,4-difluorobenzylphosphonate (CAS 451455-95-1) is a fluorinated aromatic phosphonate ester with the molecular formula C₁₁H₁₅F₂O₃P and a molecular weight of 264.21 g/mol. It is structurally characterized by a benzylphosphonate core bearing fluorine atoms at the 3- and 4-positions of the aromatic ring.

Molecular Formula C11H15F2O3P
Molecular Weight 264.209
CAS No. 451455-95-1
Cat. No. B2987335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,4-difluorobenzylphosphonate
CAS451455-95-1
Molecular FormulaC11H15F2O3P
Molecular Weight264.209
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC
InChIInChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3
InChIKeyVYGFPQWSAJPWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3,4-difluorobenzylphosphonate (CAS 451455-95-1) Procurement Guide: Chemical Class, Properties, and Baseline Specifications


Diethyl 3,4-difluorobenzylphosphonate (CAS 451455-95-1) is a fluorinated aromatic phosphonate ester with the molecular formula C₁₁H₁₅F₂O₃P and a molecular weight of 264.21 g/mol . It is structurally characterized by a benzylphosphonate core bearing fluorine atoms at the 3- and 4-positions of the aromatic ring. This vicinal difluorination pattern is a key structural determinant of its reactivity and physicochemical profile, with a calculated XLogP3-AA value of 1.9 . The compound is predominantly utilized as a versatile synthetic building block, particularly as a Horner–Wadsworth–Emmons (HWE) reagent for the stereoselective construction of difluorinated alkenes, and as a precursor to α,α-difluorobenzylphosphonic acids, an important class of phosphotyrosine mimetics [1].

Diethyl 3,4-difluorobenzylphosphonate (CAS 451455-95-1) Comparative Analysis: Why Simple Benzylphosphonate Analogs Are Not Interchangeable


In research and industrial settings, the direct substitution of diethyl 3,4-difluorobenzylphosphonate with non-fluorinated or differently fluorinated benzylphosphonates (e.g., diethyl benzylphosphonate or mono-fluoro analogs) is not scientifically valid. The 3,4-difluoro substitution pattern critically alters the compound's reactivity in Horner–Wadsworth–Emmons (HWE) olefination, enabling the synthesis of difluorinated alkenes with distinct electronic and stereochemical properties . Furthermore, this specific fluorination pattern is essential for the subsequent generation of α,α-difluorobenzylphosphonic acids, which are established phosphotyrosine mimetics with validated inhibitory activity against PTP1B; non-fluorinated or mono-fluorinated precursors fail to produce these biologically active motifs, which have demonstrated up to 17-fold improvements in IC50 through further derivatization [1][2].

Quantitative Differentiation Evidence for Diethyl 3,4-difluorobenzylphosphonate (CAS 451455-95-1)


Comparative Lipophilicity: LogP Values of Diethyl 3,4-Difluorobenzylphosphonate vs. Mono-Fluoro and Non-Fluorinated Analogs

Diethyl 3,4-difluorobenzylphosphonate exhibits a calculated XLogP3-AA value of 1.9, which is significantly higher than that of its non-fluorinated parent compound, diethyl benzylphosphonate, and distinct from mono-fluorinated regioisomers. This increased lipophilicity directly influences membrane permeability and bioavailability in downstream biological applications .

Lipophilicity Drug Design Physicochemical Properties

Synthetic Efficiency: Yields in Anodic Fluorination of Benzylphosphonate Derivatives

Electrochemical partial fluorination of benzylphosphonate derivatives provides a route to α-mono- and α,α-difluoro products. Under optimized anodic conditions (e.g., Et3N-3HF/MeCN, 9 F/mol electricity), α,α-difluorobenzylphosphonates, the class to which the 3,4-difluoro analog belongs, can be obtained in yields of up to 78% . This is a class-level inference for the target compound's synthesis.

Electrosynthesis Fluorination Process Chemistry

Biological Relevance: Enhanced PTP1B Inhibitory Activity via 3,4-Difluorobenzyl Precursor

α,α-Difluorobenzylphosphonic acids, derived from precursors like diethyl 3,4-difluorobenzylphosphonate, are established phosphotyrosine mimetics. Base inhibitory activity against PTP1B can be significantly enhanced through derivatization. For instance, a 'meta'-phenyl substituted α,α-difluorobenzylphosphonic acid decreased the IC50 by approximately 17-fold relative to the unsubstituted α,α-difluorobenzylphosphonic acid [1]. This highlights the critical role of the difluorobenzyl scaffold as a starting point for developing potent inhibitors.

Enzyme Inhibition Medicinal Chemistry Phosphotyrosine Mimetics

Verified Application Scenarios for Diethyl 3,4-difluorobenzylphosphonate (CAS 451455-95-1) Based on Quantitative Evidence


Synthesis of Difluorinated Alkenes via Horner–Wadsworth–Emmons (HWE) Olefination

Diethyl 3,4-difluorobenzylphosphonate serves as a key reagent in HWE reactions to produce difluorinated stilbenes and related alkenes. The 3,4-difluoro substitution pattern on the benzyl group is essential for modulating the electronic properties and stereochemistry of the resulting olefins, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Precursor for α,α-Difluorobenzylphosphonic Acid PTP1B Inhibitors

This compound is a critical precursor for synthesizing α,α-difluorobenzylphosphonic acids, a well-documented class of protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B is a validated therapeutic target for type 2 diabetes and obesity. The difluoro motif is a bioisostere for a phosphate group, enabling the design of metabolically stable enzyme inhibitors [1].

Medicinal Chemistry Building Block for SAR Studies

The distinct physicochemical properties conferred by the 3,4-difluoro substitution (e.g., increased lipophilicity with an XLogP3-AA of 1.9) make this phosphonate a strategic building block for medicinal chemists. It can be incorporated into lead compounds to modulate ADME properties like membrane permeability, as predicted by its higher logP compared to non-fluorinated analogs .

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